Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate
Overview
Description
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate, also known as 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid methyl ester, is an organic compound with the molecular formula C6H11F2NO3. It is a white crystalline solid that is soluble in water and organic solvents. It is a versatile synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and dyes.
Scientific Research Applications
Biomedical and Photo-electrocatalytic Applications
Morpholine derivatives, such as those synthesized with carboxylic acid groups, have shown potential in biomedical applications and photo-electrocatalysis. The incorporation of morpholine units can reduce dye aggregation, enhancing stability and effectiveness in these applications (Tiravia et al., 2022).
Peptidomimetic Chemistry
Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized for use in peptidomimetic chemistry, particularly in solid-phase peptide synthesis. This showcases the role of morpholine derivatives in the development of peptide-based therapeutic agents (Sladojevich et al., 2007).
Synthesis of Tumor Inhibitors
Morpholine derivatives have been synthesized as intermediates in the development of tumor necrosis factor alpha and nitric oxide inhibitors. Such compounds highlight the potential of morpholine derivatives in cancer treatment research (Lei et al., 2017).
Antimicrobial and Analgesic Properties
Research into methyl 3-aryl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates, synthesized using morpholine, has demonstrated antimicrobial, analgesic, and antipyretic properties. This suggests the utility of morpholine derivatives in developing new therapeutic agents with multiple beneficial effects (Mar'yasov et al., 2016).
Antihypoxic Activity
N-R-amides derived from morpholine have shown significant antihypoxic effects, indicating their potential as antioxidants in therapeutic applications. Such findings contribute to the understanding of structure-biological relationships important for future drug development (Ukrainets et al., 2014).
Antibacterial Activity
Morpholine-3-carboxylic acid derivatives synthesized through click chemistry exhibited promising antibacterial activity, highlighting their potential as novel anti-bacterial agents (Narsimha et al., 2014).
properties
IUPAC Name |
methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3/c1-13-8(12)6-5-14-3-2-11(6)4-7(9)10/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGGHLMDHPJICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCN1CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.